Isopropylmagnesium Chloride-Lithium Chloride
Overview
Description
Isopropylmagnesium Chloride-Lithium Chloride is an organometallic compound widely used in organic synthesis. It is a complex formed by the combination of isopropylmagnesium chloride and lithium chloride, often referred to as a “Turbo Grignard” reagent due to its enhanced reactivity compared to traditional Grignard reagents . This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its high solubility and stability in organic solvents .
Mechanism of Action
Target of Action
The primary target of the Isopropylmagnesium chloride-lithium chloride complex, also known as Turbo Grignard, is the formation of new carbon-carbon bonds . It is used in the Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The this compound complex enhances the ability of isopropylmagnesium chloride towards transmetalation reactions . The more reactive species, a LiCl-iPrMgCl complex, is called a Turbo-Grignard reagent . This reagent is used to prepare other Grignard reagents by transmetalation .
Biochemical Pathways
The this compound complex is involved in several biochemical pathways. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, preparation of cyclic alkenyl and dienyl magnesium reagents, preparation of functionalized triazenes, preparation of carbazoles, regioselective functionalization of trisubstituted pyridines, electrophilic amination for preparation of amines, and preparation of Grignards reagents in the presence of masked ketones and aldehydes .
Pharmacokinetics
It is known that the compound is highly reactive and moisture sensitive .
Result of Action
The result of the action of the this compound complex is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . It is particularly useful in the synthesis of Grignard reagents, which are key intermediates in many organic reactions .
Action Environment
The action of the this compound complex is influenced by environmental factors. It is a highly flammable and moisture-sensitive material . Therefore, it must be handled under anhydrous conditions in a controlled environment. It is typically used in a solution form, such as in tetrahydrofuran (THF), for ease of handling and to control its reactivity .
Biochemical Analysis
Biochemical Properties
The Isopropylmagnesium chloride-lithium chloride complex plays a significant role in biochemical reactions. It is used for the preparation of functionalized acyclic alkenyl magnesium reagents, preparation of 1,2-diketones, and preparation of cyclic alkenyl and dienyl magnesium reagents . It also participates in the regioselective functionalization of trisubstituted pyridines and electrophilic amination for the preparation of amines
Molecular Mechanism
The this compound complex exerts its effects at the molecular level primarily through its role in the synthesis of other compounds. It is involved in the magnesium-halogen exchange on unprotected aryl carboxylic acids . This reaction is crucial in the preparation of Grignard reagents, which are then used in various organic reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is air and moisture sensitive , indicating that its stability and degradation may be influenced by these factors. The long-term effects on cellular function observed in in vitro or in vivo studies would depend on the specific compounds synthesized using this complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropylmagnesium Chloride-Lithium Chloride can be synthesized through the reaction of isopropyl lithium with magnesium chloride. The reaction involves the exchange of halogen and magnesium, resulting in the formation of isopropylmagnesium chloride. Lithium chloride is then added to the reaction mixture to form the final complex . The reaction is typically carried out in an inert atmosphere to prevent moisture and air sensitivity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled conditions. The process ensures high purity and yield by maintaining anhydrous conditions and using high-purity solvents .
Chemical Reactions Analysis
Types of Reactions
Isopropylmagnesium Chloride-Lithium Chloride undergoes various types of reactions, including:
Halogen-Magnesium Exchange: This reaction is used to prepare aryl and heteroaryl Grignard reagents.
Transmetalation: The compound can transfer its isopropyl group to other metals, facilitating the formation of new organometallic compounds.
Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds, a key step in many organic syntheses.
Common Reagents and Conditions
Common reagents used with this compound include halogenated aromatic compounds, electrophiles such as carbonyl compounds, and other organometallic reagents. The reactions are typically carried out in THF under an inert atmosphere to prevent degradation .
Major Products
The major products formed from reactions involving this compound include substituted aromatics, complex organometallic compounds, and various carbon-carbon bonded structures .
Scientific Research Applications
Isopropylmagnesium Chloride-Lithium Chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules and intermediates.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, fine chemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Chloride-Lithium Chloride: Similar in structure but with a methyl group instead of an isopropyl group.
Ethylmagnesium Chloride-Lithium Chloride: Contains an ethyl group, offering different reactivity and selectivity.
Phenylmagnesium Chloride-Lithium Chloride: Features a phenyl group, used for different types of aromatic substitutions.
Uniqueness
Isopropylmagnesium Chloride-Lithium Chloride is unique due to its enhanced reactivity and stability compared to traditional Grignard reagents. The presence of lithium chloride significantly improves its performance in various organic transformations, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
lithium;magnesium;propane;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNVRCCIDISMV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2LiMg | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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